Di-tert-butyl (4-chloropyrimidin-2-yl)carbamate

Overview

Description

Di-tert-butyl (4-chloropyrimidin-2-yl)carbamate is a chemical compound with the CAS Number: 1464788-84-8 and Linear Formula: C14H20ClN3O4 . It is a white to yellow solid and is used for research and development purposes .

Synthesis Analysis

The synthesis of carbamates like this compound often involves the coupling of amines, carbon dioxide, and halides . This process avoids N-alkylation of the amine and overalkylation of the carbamate . Other methods include the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst .Molecular Structure Analysis

The IUPAC name of this compound is tert-butyl (tert-butoxycarbonyl)(4-chloropyrimidin-2-yl)carbamate . Its InChI Code is 1S/C14H20ClN3O4/c1-13(2,3)21-11(19)18(12(20)22-14(4,5)6)10-16-8-7-9(15)17-10/h7-8H,1-6H3 .Physical and Chemical Properties Analysis

This compound has a molecular weight of 329.78 . It is a white to yellow solid and should be stored at a temperature of 2-8°C .Scientific Research Applications

Crystal Structures and Molecular Interactions :

- Tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, a derivative, is part of an isostructural family of compounds that form crystals linked via hydrogen and halogen bonds, involving carbonyl groups (Baillargeon et al., 2017).

Organogels and Mechanofluorochromic Dyes :

- Pyrimidine-containing β-iminoenolates and their difluoroboron complexes, involving tert-butyl groups, can self-assemble into organogels. These complexes also show reversible mechanofluorochromic behavior, useful in designing multi-stimuli-responsive soft materials (Mi et al., 2018).

Photocatalyzed Amination for Synthesizing Amino Pyrimidines :

- The photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate enables the synthesis of a range of 3-aminochromones under mild conditions. This method broadens the applications of photocatalyzed protocols (Wang et al., 2022).

Intermediate in Antitumor Drug Synthesis :

- Synthesis of phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, an important intermediate in many antitumor drugs, especially small molecular inhibitors of anti-tumor, has been achieved through a process involving 6-chloropyrimidine-4-amine (Gan et al., 2021).

One-Pot Synthesis Methodology :

- A one-pot tandem palladium-catalyzed amination and intramolecular amidation process has been developed using tert-butyl (2-chloropyridin-3-yl)carbamate, facilitating the preparation of various compounds (Scott, 2006).

Curtius Rearrangement for Protecting Amines :

- The reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide leads to an acyl azide intermediate, which undergoes Curtius rearrangement to form tert-butyl carbamate. This method offers access to protected amino acids and is compatible with various substrates (Lebel & Leogane, 2005).

Synthesis of Novel Polyimides :

- New polyimides (PIs) containing tert-butyl side groups show low dielectric constants, excellent solubility, and high glass transition temperatures. This is attributed to the introduction of asymmetric di-tert-butyl groups, which increase interchain distance and decrease intermolecular force and packing ability of the polymers (Chern & Tsai, 2008).

Safety and Hazards

Properties

IUPAC Name |

tert-butyl N-(4-chloropyrimidin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN3O4/c1-13(2,3)21-11(19)18(12(20)22-14(4,5)6)10-16-8-7-9(15)17-10/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTWPYVSBBSMSNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=NC=CC(=N1)Cl)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

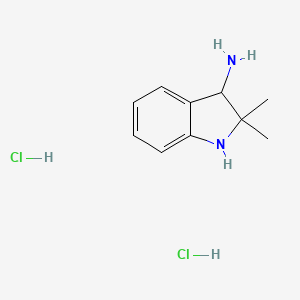

![3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate](/img/structure/B1450175.png)

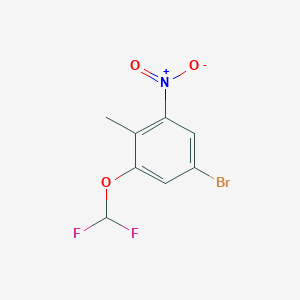

![tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B1450177.png)

![4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B1450185.png)

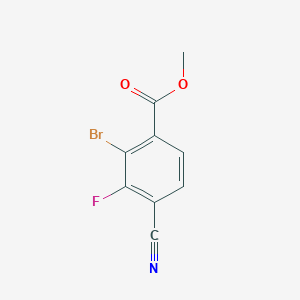

![3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B1450194.png)